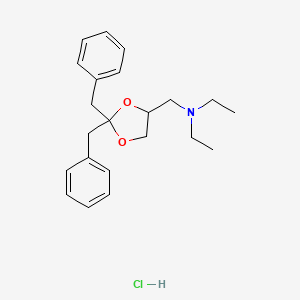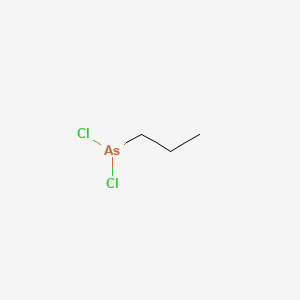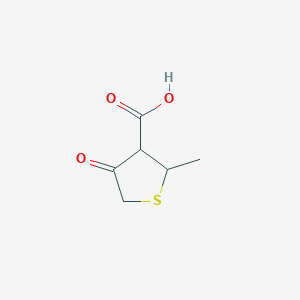![molecular formula C6H8F4N2 B13775661 2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 721451-54-3](/img/structure/B13775661.png)
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C6H8F4N2. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, where four hydrogen atoms are replaced by fluorine atoms. It is known for its unique structure and properties, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane typically involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the fluorinating agent. This method allows for better control over reaction conditions and yields higher purity products. The reaction is typically conducted at elevated temperatures and pressures to facilitate the fluorination process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cycloaddition: It can act as a catalyst or reactant in cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Selectfluor for fluorination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex cyclic structures .
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism by which 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile and a base. The fluorine atoms enhance its reactivity and selectivity in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack or coordination with metal centers, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound without fluorine substitution.
Quinuclidine: A similar bicyclic compound with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different ring structure.
Uniqueness
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Eigenschaften
CAS-Nummer |
721451-54-3 |
|---|---|
Molekularformel |
C6H8F4N2 |
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H8F4N2/c7-5(8)4-12-2-1-11(5)3-6(12,9)10/h1-4H2 |
InChI-Schlüssel |
KDMHOQDBCWXIGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC(N1CC2(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)






![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)

![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)


![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
